molecular formula C13H21NO B13903866 [5-Methyl-2-(2-methylbutylamino)phenyl]methanol

[5-Methyl-2-(2-methylbutylamino)phenyl]methanol

Cat. No.: B13903866
M. Wt: 207.31 g/mol
InChI Key: QJVMJFXQNXRNKW-UHFFFAOYSA-N
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Description

[5-Methyl-2-(2-methylbutylamino)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group, a butylamino group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring followed by the introduction of the butylamino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(2-methylbutylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the methanol group.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the methanol group.

Scientific Research Applications

[5-Methyl-2-(2-methylbutylamino)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [5-Methyl-2-(2-methylbutylamino)phenyl]ethanol
  • [5-Methyl-2-(2-methylbutylamino)phenyl]propanol

Uniqueness

Compared to similar compounds, [5-Methyl-2-(2-methylbutylamino)phenyl]methanol has unique structural features that influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, plays a crucial role in its interactions with other molecules and its overall properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

[5-methyl-2-(2-methylbutylamino)phenyl]methanol

InChI

InChI=1S/C13H21NO/c1-4-10(2)8-14-13-6-5-11(3)7-12(13)9-15/h5-7,10,14-15H,4,8-9H2,1-3H3

InChI Key

QJVMJFXQNXRNKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(C=C(C=C1)C)CO

Origin of Product

United States

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